6-Methoxy-7-methylindoline-2,3-dione

Anticancer Regulated Necrosis Synthetic Intermediate

Researchers synthesizing Necrocide 1 require the precise 6-methoxy-7-methyl substitution pattern on the isatin scaffold-no alternative (unsubstituted isatin, 7-methylisatin, 6-methoxyisatin, or 6,7-dimethylisatin) serves as a drop-in replacement. This compound is the direct, irreplaceable precursor to Necrocide 1, which achieves sub-nanomolar anticancer activity (MCF-7 IC₅₀ = 0.48 nM; PC3 IC₅₀ = 2 nM) via TRPM4 channel targeting. Beyond Necrocide 1, the scaffold enables SAR exploration of CB₂ receptor ligands, HDAC inhibitors (lead IC₅₀ = 10.13 nM), and MAO inhibitors. Supplied at ≥98% purity with full quality assurance documentation.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
Cat. No. B11906410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-7-methylindoline-2,3-dione
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1NC(=O)C2=O)OC
InChIInChI=1S/C10H9NO3/c1-5-7(14-2)4-3-6-8(5)11-10(13)9(6)12/h3-4H,1-2H3,(H,11,12,13)
InChIKeyMLAKMNXYCQXOPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-7-methylindoline-2,3-dione: Chemical Profile


6-Methoxy-7-methylindoline-2,3-dione (CAS 942493-22-3) is a disubstituted isatin (1H-indole-2,3-dione) derivative bearing a methoxy substituent at the 6-position and a methyl group at the 7-position of the indole ring [1]. With a molecular formula of C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol, this compound belongs to the indoline-2,3-dione class—a privileged scaffold in medicinal chemistry known for its broad spectrum of biological activities including monoamine oxidase (MAO) inhibition, anticancer potential, and cannabinoid receptor modulation [2]. The compound is commercially available at ≥98% purity from multiple specialty chemical suppliers and serves as a versatile synthetic intermediate, most notably as the direct precursor to the clinical-stage anticancer agent Necrocide 1 [3].

6-Methoxy-7-methylindoline-2,3-dione: Irreplaceable Scaffold


The co-occurrence of the 6-methoxy and 7-methyl substituents on the isatin scaffold is not interchangeable with other substitution patterns. The 6-methoxy group has been experimentally demonstrated to be critical for cannabinoid receptor 2 (CB₂) binding affinity and selectivity—replacement with a 6-hydroxy group reduces CB₂ binding approximately 12-fold [1]. Simultaneously, the 7-methyl group introduces steric and electronic effects that distinguish this compound from 6-methoxyisatin (which lacks the 7-methyl) and 7-methylisatin (which lacks the 6-methoxy). When both substituents are replaced by methyl groups (as in 6,7-dimethylisatin), the resulting pharmacological profile shifts substantially—6,7-dimethylisatin exhibits MAO-A IC₅₀ of 20.3 μM and MAO-B IC₅₀ of 6.74 μM , a selectivity pattern not directly extrapolable to the 6-methoxy-7-methyl analog. Most critically, only the 6-methoxy-7-methyl substitution pattern on the isatin/indoline-2-one scaffold enables synthesis of Necrocide 1, a potent inducer of regulated necrosis with sub-nanomolar anticancer activity [2]. No other isatin analog can serve as a drop-in replacement for this synthetic route.

6-Methoxy-7-methylindoline-2,3-dione: Comparative Evidence


Necrocide 1 Synthesis: Essential Substitution Pattern

The 6-methoxy-7-methyl substitution pattern on the indoline-2-one/isatin scaffold is structurally essential for synthesizing Necrocide 1 (compound (S)-38), a clinical-stage small-molecule inducer of TNF-independent regulated necrosis. Necrocide 1—(S)-3-cycloheptyl-3-(4-hydroxyphenyl)-6-methoxy-7-methylindolin-2-one—retains the 6-methoxy and 7-methyl groups from the precursor 6-methoxy-7-methylindoline-2,3-dione. Necrocide 1 demonstrates antiproliferative IC₅₀ values of 0.48 nM against MCF-7 (breast cancer) and 2 nM against PC3 (prostate cancer) cells [1]. In in vivo xenograft models, the racemate (RS)-38 achieved complete tumor regression at 20 mg/kg administered intravenously on days 1 and 7 in a PC3 rat xenograft model [1]. By contrast, 7-methylisatin (lacking 6-OCH₃), 6-methoxyisatin (lacking 7-CH₃), and 6,7-dimethylisatin (having 6-CH₃ instead of 6-OCH₃) cannot yield Necrocide 1 or its equipotent analogs because the specific 6-methoxy-7-methyl pharmacophore is integral to the final molecule's TRPM4-targeting and anticancer mechanism [2].

Anticancer Regulated Necrosis Synthetic Intermediate

CB₂ Selectivity via 6-Methoxy Substitution

The 6-methoxy substituent on the isatin scaffold was experimentally identified as the key structural determinant for achieving high CB₂ receptor functional activity and selectivity over CB₁. In a systematic medicinal chemistry study, 6-methoxy-N-alkyl isatin acylhydrazone derivatives demonstrated potent and selective CB₂ inverse agonism. Compound 16 (MDA77), built on the 6-methoxyisatin core, exhibited an EC₅₀ of 5.82 nM at human CB₂ with no detectable activity at CB₁ [1]. Compound 15 (MDA55) showed a Kᵢ of 89.9 nM and EC₅₀ of 88.2 nM at CB₂, and inhibited the effect of a selective CB₂ agonist in an animal model of neuropathic pain [1]. In contrast, the earlier generation of N-alkyl isatin acylhydrazone derivatives lacking the 6-methoxy group acted as CB₂ agonists with an entirely different functional profile [1]. The 6-methoxy group enables critical hydrogen bonding interactions within the CB₂ orthosteric binding site; replacing it with a 6-hydroxy group reduces CB₂ binding affinity approximately 12-fold [2]. A fluorescent CB₂ probe (NMP6) based on the 6-methoxyisatin scaffold further confirmed selectivity with a Kᵢ of 387 nM at human CB₂, enabling receptor visualization in immune cells via confocal microscopy [3].

Cannabinoid Receptor 2 Selectivity Neuropathic Pain

MAO Isoform Selectivity: 6-Methoxy vs. 6-Methyl

The electronic nature of the C6 substituent fundamentally alters the MAO-A/MAO-B selectivity profile of disubstituted isatins. The closest structural comparator, 6,7-dimethylisatin (6-CH₃, 7-CH₃), is a characterized MAO inhibitor with IC₅₀ values of 20.3 μM for MAO-A and 6.74 μM for MAO-B , representing approximately 3-fold selectivity for MAO-B. The parent unsubstituted isatin exhibits IC₅₀ values in the range of 3–15 μM for MAO-B with variable MAO-A activity [1]. Critically, comprehensive SAR analysis of isatin derivatives established that substitution at C5 and C6 with oxygen-containing groups (hydroxy, benzyloxy, methoxy) significantly shifts MAO-A vs. MAO-B selectivity relative to methyl-substituted analogs [1]. Hydroxylated isatins showed enhanced MAO-A selectivity (5-hydroxyisatin: MAO-A IC₅₀ = 8.4 ± 1.4 μM) whereas methyl substitution favored MAO-B [1]. The 6-methoxy group in the target compound introduces an electron-donating resonance effect (+M) via the oxygen lone pair, altering the electronic density of the aromatic ring compared to the inductive effect (+I) of the 6-methyl group in 6,7-dimethylisatin—a difference predicted to modulate MAO isoform binding kinetics distinct from the 6,7-dimethyl comparator.

Monoamine Oxidase MAO-B Selectivity Neurodegeneration

Physicochemical Property Differentiation

The 6-methoxy-7-methyl substitution pattern confers a distinct physicochemical profile compared to its closest analogs, with implications for membrane permeability, solubility, and target binding kinetics. The target compound has a computed XLogP3-AA of 1.1, topological polar surface area (TPSA) of 55.4 Ų, 3 hydrogen bond acceptors, and 1 hydrogen bond donor [1]. By comparison, 7-methylisatin (CAS 1127-59-9, molecular formula C₉H₇NO₂) has only 2 hydrogen bond acceptors—the absence of the methoxy oxygen reduces H-bond acceptor count and alters solvation properties . 6,7-Dimethylisatin, with its 6-methyl group replacing the 6-methoxy, has a higher predicted LogP (approximately 1.6 based on additive fragment contributions) and reduced H-bond acceptor capacity. The methoxy group introduces a rotatable bond (count = 1 for the target compound) that is absent in 7-methylisatin and 6,7-dimethylisatin, potentially affecting conformational flexibility and entropic contributions to target binding. These computed properties place the compound within favorable drug-like chemical space (MW 191.18, TPSA 55.4 Ų, HBD = 1, HBA = 3, rotatable bonds = 1), meeting all key oral bioavailability filters [1].

Drug-likeness Physicochemical Properties Lead Optimization

HDAC Inhibition Potential of Indoline-2,3-dione Scaffold

The indoline-2,3-dione scaffold has been validated as a productive chemotype for histone deacetylase (HDAC) inhibitor design. In a systematic study, a series of indoline-2,3-dione derivatives were designed, synthesized, and evaluated as novel HDAC inhibitors, with compound 25a achieving an IC₅₀ of 10.13 nM against HeLa cell nuclear extract HDAC activity [1]. This establishes the core scaffold's capacity for potent epigenetic target engagement. While compound 25a bears different substituents than the target compound, the indoline-2,3-dione core is the essential pharmacophoric element. The 6-methoxy-7-methyl substitution pattern in the target compound provides a differentiated starting point for HDAC-focused medicinal chemistry compared to the unsubstituted isatin scaffold or N-substituted variants, offering two positions (C6 and C7) that can modulate zinc-binding group interactions, linker geometry, and surface recognition [1]. Additionally, a parallel study validated indoline-2,3-dione derivatives as aminopeptidase N (APN/CD13) inhibitors, with compound 12a demonstrating an IC₅₀ of 0.074 ± 0.0026 μM, further confirming the scaffold's versatility in anticancer target engagement [2].

HDAC Inhibition Epigenetics Anticancer

Commercial Availability and Quality Assurance

6-Methoxy-7-methylindoline-2,3-dione is commercially available from multiple reputable suppliers with a minimum purity specification of 98% . Suppliers including AKSci (Cat. 4451ES), Chemscene (Cat. CS-0768951), MolCore, and Leyan (Cat. 1839604) stock this compound, with AKSci providing SDS and Certificate of Analysis documentation upon request . The compound is supplied with MDL number MFCD21336852 and is classified as non-hazardous for DOT/IATA transport, facilitating international procurement and shipping logistics . By comparison, several related disubstituted isatin analogs (e.g., 6-methoxy-7-methyl substituted variants beyond the indoline-2,3-dione oxidation state) are not readily available from commercial sources at comparable purity levels, often requiring custom synthesis. The target compound's availability at research-grade purity from multiple competing suppliers provides procurement flexibility, price competition, and supply chain redundancy.

Chemical Procurement Quality Control Research Supply

6-Methoxy-7-methylindoline-2,3-dione: Recommended Applications


Necrocide 1 Synthesis for Anticancer Programs

This compound is the direct and irreplaceable synthetic precursor to Necrocide 1, a clinical-stage small molecule that induces TNF-independent regulated necrosis in human cancer cells at sub-nanomolar concentrations (MCF-7 IC₅₀ = 0.48 nM; PC3 IC₅₀ = 2 nM) [1]. Procurement of 6-methoxy-7-methylindoline-2,3-dione is mandatory for any laboratory reproducing or optimizing the Necrocide 1 chemotype. The synthetic route involves 3,3-disubstitution at the C3 carbonyl of the indoline-2,3-dione core to install the cycloheptyl and 4-hydroxyphenyl groups while retaining the 6-methoxy-7-methyl substitution pattern [1]. No alternative isatin starting material—including unsubstituted isatin, 7-methylisatin, 6-methoxyisatin, or 6,7-dimethylisatin—can generate Necrocide 1, as the specific 6-methoxy-7-methyl pharmacophore is integral to the final molecule's TRPM4 channel targeting and anticancer mechanism [2]. In vivo, the racemic form (RS)-38 derived from this precursor achieved complete tumor regression at 20 mg/kg in PC3 xenograft models, validating the translational relevance of this synthetic route [1].

CB₂ Receptor Modulator Development

The 6-methoxy substituent on the isatin scaffold has been experimentally validated as critical for achieving CB₂ receptor selectivity and the inverse agonist functional profile [1]. 6-Methoxy-7-methylindoline-2,3-dione can serve as a starting material for synthesizing N-alkyl isatin acylhydrazone derivatives targeting CB₂, analogous to the MDA series (MDA77: CB₂ EC₅₀ = 5.82 nM, no CB₁ activity; MDA55: CB₂ Kᵢ = 89.9 nM, EC₅₀ = 88.2 nM) [1]. The 7-methyl group provides an additional vector for modulating CB₂ binding pocket interactions beyond what is achievable with 6-methoxyisatin alone. This application is particularly relevant for neuropathic pain and immunomodulation programs where CB₂/CB₁ selectivity is essential to avoid CB₁-mediated central nervous system side effects [1]. The fluorescent probe NMP6, based on the 6-methoxyisatin scaffold (CB₂ Kᵢ = 387 nM), further demonstrates the utility of the 6-methoxy motif for developing CB₂ imaging and diagnostic tools [2].

HDAC and Anticancer Scaffold Diversification

The indoline-2,3-dione core is a validated scaffold for designing nanomolar-potency HDAC inhibitors, with lead compound 25a achieving HDAC IC₅₀ = 10.13 nM in HeLa nuclear extracts [1]. The 6-methoxy-7-methyl substitution pattern in the target compound provides two chemically distinct diversification points (C6-OCH₃ and C7-CH₃) that can be leveraged in structure-activity relationship (SAR) studies exploring zinc-binding group attachment, linker optimization, and surface recognition domain interactions [1]. Compared to unsubstituted isatin, the 6,7-disubstituted scaffold offers: (i) the 6-methoxy group as a potential H-bond acceptor for target engagement, (ii) the 7-methyl group for steric modulation of binding site complementarity, and (iii) the C3 carbonyl as a reactive handle for hydrazone, oxime, or Schiff base derivatization. This scaffold is also amenable to aminopeptidase N (APN/CD13) inhibitor development, with related indoline-2,3-dione derivatives achieving sub-micromolar potency (compound 12a: IC₅₀ = 0.074 μM) [2].

MAO Inhibitor Lead Optimization

For neuroscience programs targeting monoamine oxidase inhibition in Parkinson's disease, Alzheimer's disease, or depression, the 6-methoxy-7-methyl substitution pattern offers a differentiated starting point for SAR exploration. While 6,7-dimethylisatin demonstrates MAO-B preferential inhibition (MAO-B IC₅₀ = 6.74 μM; MAO-A IC₅₀ = 20.3 μM; ~3-fold selectivity) [1], the replacement of the 6-methyl group with a 6-methoxy group is predicted—based on comprehensive isatin SAR analysis [2]—to shift the electronic properties of the aromatic ring via oxygen-mediated resonance effects, potentially altering MAO-A/MAO-B selectivity. The SAR review establishes that oxygen-containing substituents at C5 and C6 (hydroxy, benzyloxy) significantly modulate MAO isoform selectivity compared to alkyl substitution, with C5-benzyloxy isatin derivatives achieving IC₅₀ values as low as 0.138 μM for MAO-B [2]. The target compound thus represents a synthetically accessible entry point for exploring oxygen-mediated electronic effects on MAO binding within the 6,7-disubstituted isatin series, distinct from the fully characterized 6,7-dimethylisatin comparator.

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